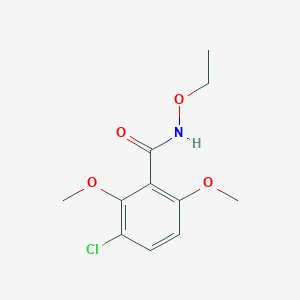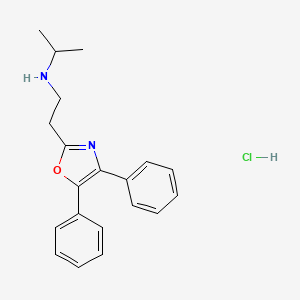
4,5-Diphenyl-2-(2-(isopropylamino)ethyl)oxazole monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diphenyl-2-(2-(isopropylamino)ethyl)oxazole monohydrochloride is a chemical compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenyl-2-(2-(isopropylamino)ethyl)oxazole monohydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino alcohols with carboxylic acids or their derivatives under dehydrating conditions. The reaction conditions often require the use of catalysts such as zinc chloride or other Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Diphenyl-2-(2-(isopropylamino)ethyl)oxazole monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4,5-Diphenyl-2-(2-(isopropylamino)ethyl)oxazole monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4,5-Diphenyl-2-(2-(isopropylamino)ethyl)oxazole monohydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The compound’s oxazole ring can interact with various biological molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxaprozin: Another oxazole derivative with anti-inflammatory properties.
Isoxazoles: Compounds with a similar five-membered ring structure but containing an additional nitrogen atom.
Uniqueness
4,5-Diphenyl-2-(2-(isopropylamino)ethyl)oxazole monohydrochloride is unique due to its specific substitution pattern and the presence of the isopropylamino group. This structural feature may confer distinct biological activities and chemical reactivity compared to other oxazole derivatives.
Eigenschaften
CAS-Nummer |
33161-92-1 |
|---|---|
Molekularformel |
C20H23ClN2O |
Molekulargewicht |
342.9 g/mol |
IUPAC-Name |
N-[2-(4,5-diphenyl-1,3-oxazol-2-yl)ethyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C20H22N2O.ClH/c1-15(2)21-14-13-18-22-19(16-9-5-3-6-10-16)20(23-18)17-11-7-4-8-12-17;/h3-12,15,21H,13-14H2,1-2H3;1H |
InChI-Schlüssel |
CJDWNLFADZSIOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




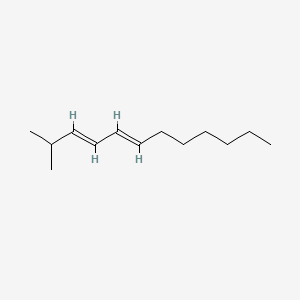
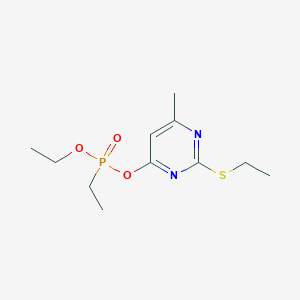
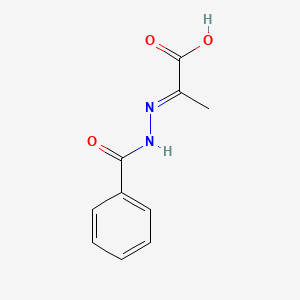
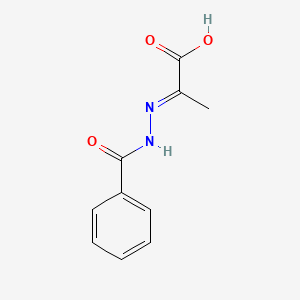
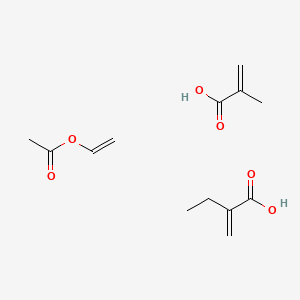
![1-(2-Fluoroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea](/img/structure/B14691613.png)
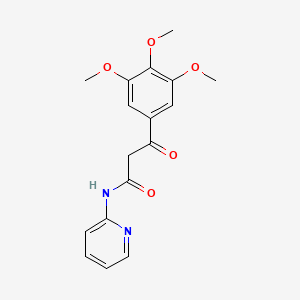
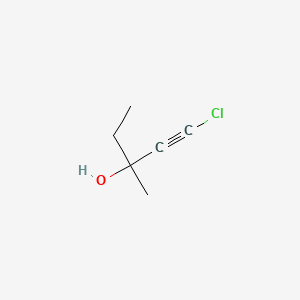

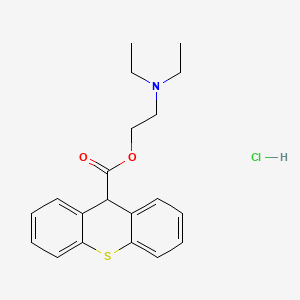
![[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate](/img/structure/B14691655.png)
